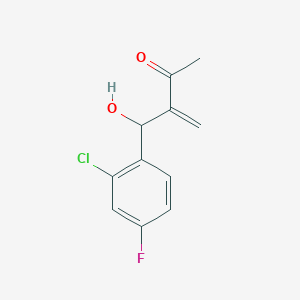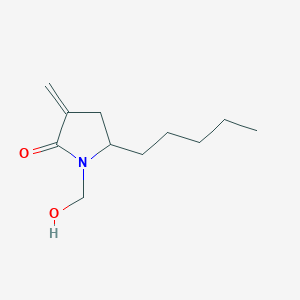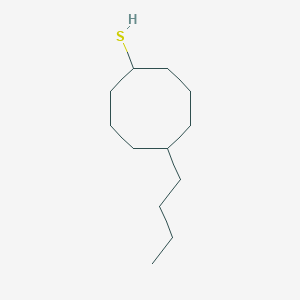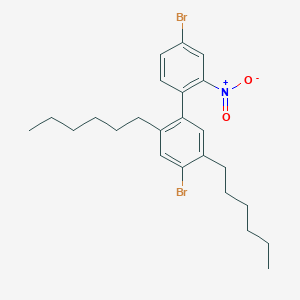![molecular formula C14H19ClINO B14202844 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide CAS No. 832133-12-7](/img/structure/B14202844.png)
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide is an organic compound that belongs to the class of acetamides It features a chloro group, an iodo group, and two isopropyl groups attached to a phenyl ring, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Halogenation: The acylated product undergoes halogenation to introduce the chloro and iodo groups. This can be achieved using reagents like chlorine and iodine in the presence of appropriate catalysts.
Amidation: The final step involves the conversion of the halogenated intermediate to the acetamide derivative through a reaction with an amine, typically under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The chloro and iodo groups can participate in halogen bonding, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-[4-bromo-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a bromo group instead of an iodo group.
2-Chloro-N-[4-fluoro-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a fluoro group instead of an iodo group.
2-Chloro-N-[4-methyl-2,6-di(propan-2-yl)phenyl]acetamide: Similar structure but with a methyl group instead of an iodo group.
Uniqueness
The presence of the iodo group in 2-Chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide imparts unique reactivity and properties compared to its analogs. The iodo group is larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
CAS-Nummer |
832133-12-7 |
|---|---|
Molekularformel |
C14H19ClINO |
Molekulargewicht |
379.66 g/mol |
IUPAC-Name |
2-chloro-N-[4-iodo-2,6-di(propan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C14H19ClINO/c1-8(2)11-5-10(16)6-12(9(3)4)14(11)17-13(18)7-15/h5-6,8-9H,7H2,1-4H3,(H,17,18) |
InChI-Schlüssel |
JRVCPQNVHLJARY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)CCl)C(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl [methoxy(4-nitrophenyl)methyl]carbamate](/img/structure/B14202778.png)



![[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14202808.png)

![2-[(2-Acetamido-4-methylphenyl)(acetyl)amino]ethyl acetate](/img/structure/B14202825.png)



![4-{5-[1-(Morpholin-4-yl)ethyl]thiophen-2-yl}benzoic acid](/img/structure/B14202840.png)
![5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14202851.png)

